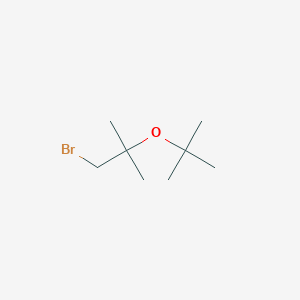

1-Bromo-2-(tert-butoxy)-2-methylpropane

CAS No.:

Cat. No.: VC17875732

Molecular Formula: C8H17BrO

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17BrO |

|---|---|

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |

| Standard InChI | InChI=1S/C8H17BrO/c1-7(2,3)10-8(4,5)6-9/h6H2,1-5H3 |

| Standard InChI Key | RCDLMRMPWXHTIC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(C)(C)CBr |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane, reflects its branched structure:

-

A central carbon atom bonded to two methyl groups, a tert-butoxy group (-OC(CH₃)₃), and a bromine atom.

-

The tert-butoxy group introduces steric bulk, influencing reaction kinetics and selectivity .

The structural formula (SMILES: CC(C)(C)OC(C)(C)CBr) and 3D conformation highlight its tetrahedral geometry at the bromine-bearing carbon .

Physical Properties

Key physical properties include:

The compound’s volatility and solubility align with trends observed in tertiary alkyl halides, where increased branching reduces intermolecular forces .

Synthetic Pathways

Solvent and Temperature Optimization

Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilicity while minimizing carbocation formation. Reaction temperatures of 90–95°C balance kinetic control and side-product suppression . Post-synthesis purification via fractional distillation or column chromatography achieves >95% purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to ethers and thioethers in drug synthesis. For example, nucleophilic displacement with thiols produces sulfides used in protease inhibitors.

Polymer Chemistry

Its reactivity with Grignard reagents facilitates the synthesis of branched polymers, enhancing thermal stability in materials science applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume